1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole
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Overview
Description
1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole can be achieved through various methods. One common approach involves the cycloaddition of azomethine ylides with maleimides. This (3+2) cycloaddition reaction is highly regio- and stereoselective, often proceeding under mild conditions . Another method involves the intramolecular heterocyclization of N-substituted pyrroles with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2,5-diones, while substitution reactions can yield a wide range of functionalized derivatives .
Scientific Research Applications
1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. Its anti-inflammatory effects are linked to the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Diketopyrrolopyrrole: Known for its applications in organic electronics and phototheranostics.
Pyrroloimidazole: Exhibits a wide range of biological activities and is used in medicinal chemistry.
Uniqueness
1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole is unique due to its specific structure, which allows for a diverse range of chemical modifications and biological activities. Its ability to undergo various chemical reactions and form a wide array of derivatives makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C6H8N2 |
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Molecular Weight |
108.14 g/mol |
IUPAC Name |
1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C6H8N2/c1-5-2-8-4-6(5)3-7-1/h1,3,7-8H,2,4H2 |
InChI Key |
SMOWGYZRNSCJFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CNC=C2CN1 |
Origin of Product |
United States |
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